tert-Butyl2-(((trifluoromethyl)sulfonyl)oxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl2-(((trifluoromethyl)sulfonyl)oxy)acetate is an organic compound known for its unique chemical properties and applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, a trifluoromethyl group, and a sulfonyl group, making it a valuable reagent in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl2-(((trifluoromethyl)sulfonyl)oxy)acetate typically involves the reaction of tert-butyl acetate with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl2-(((trifluoromethyl)sulfonyl)oxy)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethylsulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature, to prevent decomposition of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines yield trifluoromethylsulfonamide derivatives, while reactions with alcohols produce trifluoromethylsulfonate esters .
Wissenschaftliche Forschungsanwendungen
tert-Butyl2-(((trifluoromethyl)sulfonyl)oxy)acetate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of tert-Butyl2-(((trifluoromethyl)sulfonyl)oxy)acetate involves the transfer of the trifluoromethylsulfonyl group to a target molecule. This transfer is facilitated by the electrophilic nature of the trifluoromethylsulfonyl group, which readily reacts with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to tert-Butyl2-(((trifluoromethyl)sulfonyl)oxy)acetate include:
Trifluoromethanesulfonic acid: A strong acid used in organic synthesis.
Trifluoromethanesulfonyl chloride: A reagent used for introducing trifluoromethylsulfonyl groups.
Trifluoromethylsulfonamide: A compound used in the synthesis of pharmaceuticals.
Uniqueness
This compound is unique due to its combination of a tert-butyl group and a trifluoromethylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable reagent in various synthetic applications and distinguishes it from other trifluoromethylsulfonyl compounds .
Eigenschaften
Molekularformel |
C7H11F3O5S |
---|---|
Molekulargewicht |
264.22 g/mol |
IUPAC-Name |
tert-butyl 2-(trifluoromethylsulfonyloxy)acetate |
InChI |
InChI=1S/C7H11F3O5S/c1-6(2,3)15-5(11)4-14-16(12,13)7(8,9)10/h4H2,1-3H3 |
InChI-Schlüssel |
JBGAQBYPSDJAAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)COS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.